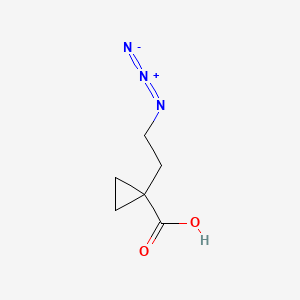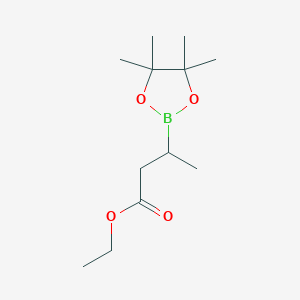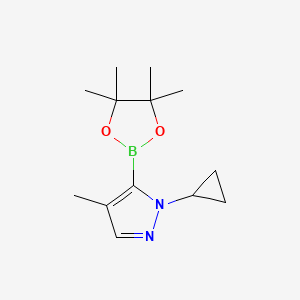
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes both fluorine and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropane with methylthiol in the presence of a base to form 2,2-difluoro-3-(methylsulfanyl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-(methylsulfonyl)propan-1-amine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(2,4-Difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride: Contains a phenyl ring and different substitution pattern.
Uniqueness
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is unique due to its combination of fluorine and sulfur atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H10ClF2NS |
|---|---|
Poids moléculaire |
177.64 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
Clé InChI |
NIUVLVBBXAQGBA-UHFFFAOYSA-N |
SMILES canonique |
CSCC(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)



![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)





![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
